1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-

Medicinal Chemistry Physicochemical Properties Lead Optimization

1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (CAS 1083090-91-8) is a fluorinated 1-indanone building block bearing an electron-withdrawing trifluoromethoxy (–OCF₃) substituent at the 4-position of the bicyclic indanone scaffold. This substitution pattern distinguishes it from common 4-halo, 4-alkyl, and 4-alkoxy indanone analogs and confers a unique combination of elevated lipophilicity, strong electron-withdrawing character, and metabolic stability relevant to medicinal chemistry and agrochemical intermediate applications.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
Cat. No. B7942184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC=C2)OC(F)(F)F
InChIInChI=1S/C10H7F3O2/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3H,4-5H2
InChIKeyULSFTTGVCAJHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS 1083090-91-8): Procurement-Grade Overview and Structural Basis for Differentiated Selection


1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (CAS 1083090-91-8) is a fluorinated 1-indanone building block bearing an electron-withdrawing trifluoromethoxy (–OCF₃) substituent at the 4-position of the bicyclic indanone scaffold [1]. This substitution pattern distinguishes it from common 4-halo, 4-alkyl, and 4-alkoxy indanone analogs and confers a unique combination of elevated lipophilicity, strong electron-withdrawing character, and metabolic stability relevant to medicinal chemistry and agrochemical intermediate applications [2]. The compound is commercially available as a research chemical (typical purity ≥98%) from multiple suppliers including Sigma-Aldrich/Ambeed, CymitQuimica, and Chemscene, with pricing reflecting the synthetic complexity of introducing the –OCF₃ group onto the indanone core .

Why In-Class Indanone Building Blocks Cannot Substitute for 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one in Structure-Driven Programs


The 4-trifluoromethoxy indanone cannot be freely interchanged with other 4-substituted indanones (e.g., 4-methoxy, 4-fluoro, 4-chloro, 4-methyl, or 4-trifluoromethyl analogs) because the –OCF₃ group produces a fundamentally different physicochemical profile that governs downstream molecular properties. Compared to the 4-methoxy analogue, the –OCF₃ substituent elevates lipophilicity by approximately 0.7–1.4 LogD units [1] while simultaneously acting as a net electron-withdrawing group (Hammett σₚ = +0.35) rather than an electron-donating one (OCH₃ σₚ = –0.27) [2]. This inversion of electronic character alters the reactivity of the indanone carbonyl toward nucleophilic attack, the acidity of the α-protons, and the pharmacokinetic profile of derived products. Furthermore, the –OCF₃ group provides superior metabolic stability relative to the –OCH₃ group by resisting O-dealkylation, a common metabolic liability of alkoxy-substituted aromatics [1]. These quantified differences mean that substituting a cheaper or more readily available 4-substituted indanone into a synthetic sequence or SAR campaign will produce compounds with divergent potency, selectivity, metabolic fate, and physicochemical properties, rendering generic substitution scientifically unsound for structure-driven procurement decisions.

Quantitative Differentiation Evidence: 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one Versus Closest Analogs


Lipophilicity Advantage: OCF₃ Elevates LogD by 0.7–1.4 Units Over OCH₃ in Matched Molecular Pairs

In a systematic matched-pair analysis of aliphatic OCF₃- versus OCH₃-substituted compounds, the –OCF₃ group consistently increased lipophilicity by 0.7–1.4 LogD₇.₄ units relative to the corresponding –OCH₃ analogue [1]. When applied to the 4-substituted indanone scaffold, this translates into a calculated LogP difference of approximately 1.2 units between 4-trifluoromethoxy-1-indanone (ChemDraw-calculated LogP ≈ 2.7 ) and 4-methoxy-1-indanone (calculated LogP ≈ 1.5 ). This elevation in lipophilicity directly impacts membrane permeability, plasma protein binding, and volume of distribution of derived compounds.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Electronic Character Inversion: OCF₃ is a Net Electron-Withdrawing Group (σₚ = +0.35) Versus OCH₃ as an Electron-Donating Group (σₚ = –0.27)

The Hammett substituent constant for para-OCF₃ is σₚ = +0.35, confirming its net electron-withdrawing character, in stark contrast to the electron-donating para-OCH₃ (σₚ = –0.27) [1]. This 0.62-unit difference in σₚ translates into a reversal of electronic influence on the indanone ring: OCF₃ deactivates the aromatic ring toward electrophilic substitution and increases the electrophilicity of the carbonyl carbon, whereas OCH₃ activates the ring and decreases carbonyl electrophilicity. Compared to other electron-withdrawing 4-substituents, OCF₃ (σₚ = +0.35) sits between 4-Cl (σₚ = +0.23) and 4-CF₃ (σₚ = +0.54) in electron-withdrawing strength [1], providing a tunable electronic profile distinct from each.

Physical Organic Chemistry Reactivity Prediction Synthetic Methodology

Metabolic Stability Advantage: OCF₃ Resists O-Dealkylation That Limits the Utility of OCH₃-Substituted Indanones in In Vivo Studies

The –OCF₃ group is resistant to cytochrome P450-mediated O-dealkylation, a major metabolic clearance pathway for –OCH₃-substituted aromatics [1]. In matched-pair microsomal stability studies, aliphatic OCF₃-substituted compounds exhibited reduced metabolic turnover compared to their OCH₃ counterparts, although the stability was sometimes lower than the corresponding CF₃ analogs [1]. For the 4-substituted indanone series, this means that 4-trifluoromethoxy-1-indanone-derived compounds are expected to show prolonged in vivo half-lives compared to 4-methoxy-1-indanone-derived analogs, an important consideration for pharmacological probe compounds and in vivo imaging agents. The OCF₃ group also avoids the metabolic defluorination sometimes observed with 4-fluoro substituents in certain structural contexts [2].

Drug Metabolism Pharmacokinetics In Vivo Probe Design

Unique Utility as a Reagent for Trifluoromethoxylation: Non-Obvious Differentiation from Simple 4-Substituted Indanone Building Blocks

A U.S. patent assigned to The Research Foundation for the State University of New York (US 11,807,599 B2, issued 2023) discloses the use of 2,3-dihydro-4-(trifluoromethoxy)-1H-inden-1-one and related α-OCF₃ indanones as reagents for the difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1]. This reagent application is not shared by 4-methoxy, 4-fluoro, 4-chloro, or 4-methyl indanone analogs, which lack the transferable –OCF₃ group. The indanone scaffold serves as a stoichiometric OCF₃ donor under photocatalytic or thermal conditions, enabling late-stage installation of the valuable –OCF₃ group onto complex (hetero)aromatic substrates without requiring hazardous gaseous reagents such as CF₃OF [2].

Synthetic Methodology Fluorination Reagents Late-Stage Functionalization

Procurement Differentiation: Availability, Purity, and Cost Position Relative to 4-Fluoro and 4-Methoxy Analogs

The target compound is commercially available from multiple reputable vendors at ≥98% purity in quantities ranging from 100 mg to 1 g . Pricing analysis (as of the latest available catalog data): ~€181/100 mg from CymitQuimica ; ~US$34/1g for 4-fluoro-1-indanone from GLPBio [1]; and ~US$58/1g for 4-methoxy-1-indanone from Macklin [2]. The substantial price premium for the OCF₃ analog (approximately 10–20× per gram vs. 4-F and 4-OCH₃ analogs) reflects the multi-step synthesis required to install the –OCF₃ group, which typically involves AgOTf/Selectfluor-mediated oxidative trifluoromethoxylation of the corresponding α-hydroxyindanone [3]. This premium is justified when the unique physicochemical or reagent properties described in Evidence Items 1–4 are required.

Chemical Procurement Supply Chain Building Block Selection

Long-Range Electron-Withdrawing Effect of OCF₃ Extends Beyond the Indanone Core, Differentiating It from OCH₃ and CF₃ in Organometallic and Catalytic Applications

The trifluoromethoxy group exerts a long-range electron-withdrawing effect that persists even when positioned remotely from the reactive center, a property not shared by the methoxy group [1]. In direct experimental comparisons, OCF₃ was shown to be superior to both OCH₃ and CF₃ in promoting hydrogen/metal permutation at ortho positions of arylmetal compounds [1]. This long-range polar effect influences the basicity and reactivity of the indanone enolate, the coordination chemistry of indanone-derived ligands, and the electron density distribution in conjugated systems derived from the indanone scaffold. The 4-OCF₃ indanone thus provides a unique electronic profile for catalyst and ligand design applications that cannot be replicated by the more common 4-OCH₃, 4-CF₃, or 4-halo analogs.

Organometallic Chemistry Catalysis Ligand Design

Recommended Application Scenarios for 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one Based on Quantified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Elevated Lipophilicity Without Sacrificing Metabolic Stability

When a lead optimization program demands a LogD increase of 0.7–1.4 units relative to a methoxy-substituted prototype while maintaining or improving metabolic stability, the 4-OCF₃ indanone is the building block of choice. The quantified LogD advantage over the 4-OCH₃ analog [1] directly addresses the need to improve membrane permeability and target engagement without introducing a metabolic O-dealkylation liability. This scenario is most relevant for CNS-penetrant candidates, where the moderate LogP (~2.7) and low TPSA (26.3 Ų) of the OCF₃ indanone fall within favorable ranges for blood–brain barrier penetration .

Synthesis of Fluorinated PET Tracers or ¹⁹F MRI Probes Using the Indanone Core

The 4-OCF₃ indanone serves as a precursor for fluorinated molecular imaging agents. The –OCF₃ group provides a ¹⁹F NMR handle (δ ~ –59.7 ppm in CDCl₃ for the related α-OCF₃ indanone) [1] with three equivalent fluorine nuclei, offering enhanced sensitivity for ¹⁹F MRI applications compared to single-fluorine substituents. Additionally, the metabolic resistance of the OCF₃ group to O-dealkylation ensures that the imaging signal is not rapidly lost through metabolism, a critical advantage over 4-OCH₃-derived tracers . The compound's commercial availability at ≥98% purity supports reproducible radiolabeling and tracer synthesis .

Late-Stage Trifluoromethoxylation of Complex (Hetero)aromatic Substrates Using the Indanone as a Stoichiometric OCF₃ Donor

For synthetic methodology groups and process chemistry laboratories seeking to install the –OCF₃ group onto advanced intermediates without using hazardous gaseous reagents, the 4-OCF₃ indanone is a disclosed stoichiometric OCF₃ transfer reagent under photocatalytic conditions [1]. This application is uniquely enabled by this specific compound and is not achievable with any other commercially available 4-substituted indanone. The method is particularly valuable for late-stage functionalization of drug candidates and agrochemical leads where the –OCF₃ group is desired for its lipophilicity and metabolic stability benefits .

Organometallic Ligand Synthesis Requiring Precise Electronic Tuning via a Long-Range Electron-Withdrawing Substituent

When designing indanone-derived ligands for transition-metal catalysis (e.g., metallocene catalysts, asymmetric catalysis), the 4-OCF₃ indanone provides a unique combination of moderate electron-withdrawing character (σₚ = +0.35) with long-range polar effects that persist at remote positions of the ligand framework [1]. This electronic profile is distinct from any other 4-substituted indanone and enables fine-tuning of the metal center's Lewis acidity and redox potential in ways that 4-F (σₚ = +0.06), 4-Cl (σₚ = +0.23), and 4-CF₃ (σₚ = +0.54) cannot achieve . Procurement of this specific building block is essential for catalyst optimization programs where electronic effects must be varied with granularity.

Technical Documentation Hub

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